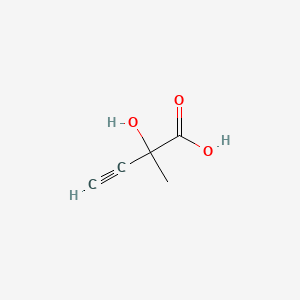
2-Hydroxy-2-methylbut-3-ynoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-methylbut-3-ynoic acid is an organic compound with the molecular formula C5H6O3 It is a derivative of butynoic acid, characterized by the presence of a hydroxyl group and a methyl group attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methylbut-3-ynoic acid can be achieved through several methods. One common approach involves the reaction of propargyl alcohol with acetone in the presence of a base, followed by oxidation to introduce the hydroxyl group. The reaction conditions typically include a temperature range of 0-25°C and the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-methylbut-3-ynoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-methylbut-3-ynoic acid.
Reduction: The compound can be reduced to form 2-hydroxy-2-methylbut-3-ene, where the triple bond is converted to a double bond.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under mild pressure and temperature.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation; amines for amination reactions.
Major Products Formed
Oxidation: 2-oxo-2-methylbut-3-ynoic acid.
Reduction: 2-hydroxy-2-methylbut-3-ene.
Substitution: Various halogenated or aminated derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2-Hydroxy-2-methylbut-3-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals due to its reactive functional groups.
Mécanisme D'action
The mechanism by which 2-Hydroxy-2-methylbut-3-ynoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and alkyne groups allow it to participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence enzyme activity, protein folding, and cellular signaling pathways. The specific pathways involved depend on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity.
Comparaison Avec Des Composés Similaires
2-Hydroxy-2-methylbut-3-ynoic acid can be compared with other similar compounds, such as:
2-Hydroxy-2-methylbut-3-enoic acid: Similar structure but with a double bond instead of a triple bond, leading to different reactivity and applications.
2-Hydroxy-2-methylbutanoic acid: Lacks the alkyne group, resulting in different chemical properties and uses.
3-Hydroxy-2-methylbut-3-ynoic acid: Positional isomer with the hydroxyl group on a different carbon, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its combination of a hydroxyl group and a triple bond, which provides a versatile platform for various chemical transformations and applications in research and industry.
Propriétés
Formule moléculaire |
C5H6O3 |
|---|---|
Poids moléculaire |
114.10 g/mol |
Nom IUPAC |
2-hydroxy-2-methylbut-3-ynoic acid |
InChI |
InChI=1S/C5H6O3/c1-3-5(2,8)4(6)7/h1,8H,2H3,(H,6,7) |
Clé InChI |
DKMJFEUWACYSNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C#C)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


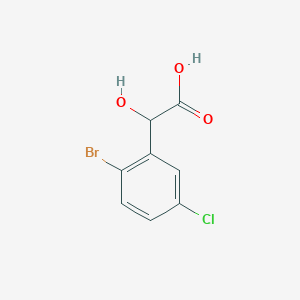
![6-chloro-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B15313411.png)
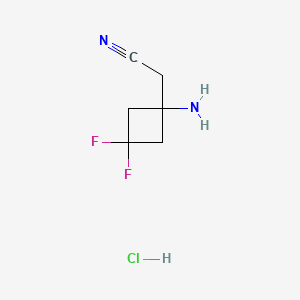
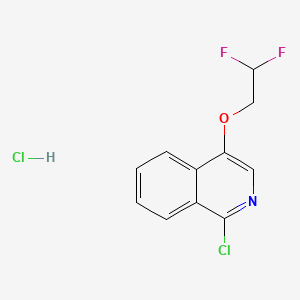
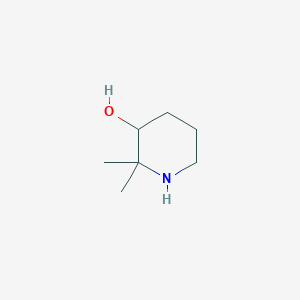
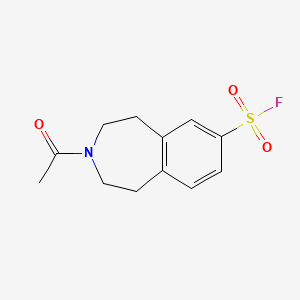

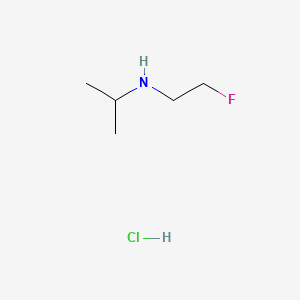
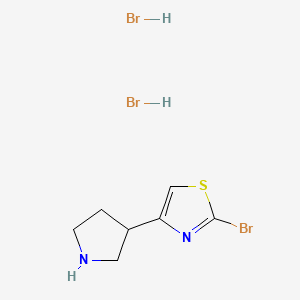

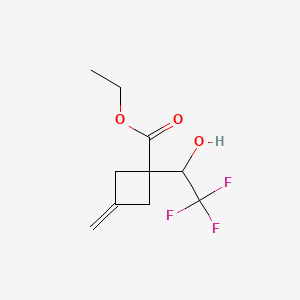
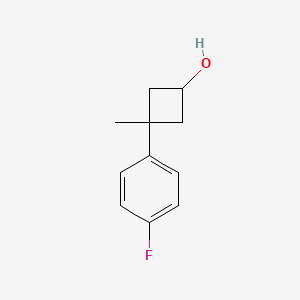
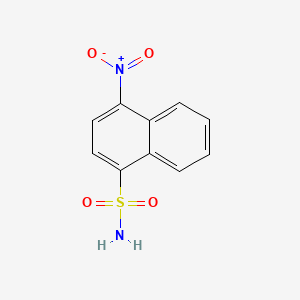
![Tert-butyl4-amino-6,12-diazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene-12-carboxylate](/img/structure/B15313493.png)
